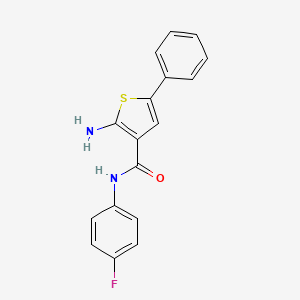

2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2OS/c18-12-6-8-13(9-7-12)20-17(21)14-10-15(22-16(14)19)11-4-2-1-3-5-11/h1-10H,19H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDKAMLULPDWBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

Introduction of Substituents: The phenyl and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions. The amino group is typically introduced via nucleophilic substitution reactions.

Amidation: The carboxamide group is formed by reacting the carboxylic acid derivative of the thiophene ring with an amine, such as 4-fluoroaniline, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening, continuous flow chemistry, and the use of green solvents and catalysts may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol, depending on the reducing agent and conditions.

Substitution: The amino and phenyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Biology: It has been investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Core Structure Influence : Thiophene-based derivatives () generally exhibit lower melting points (156–168°C) compared to pyrimidine analogs (180–182°C, ), likely due to differences in hydrogen bonding and aromatic stacking .

- Substituent Effects: Bulky groups like hydrazinocarbonyl (Compound 15, ) increase melting points (>300°C), suggesting enhanced intermolecular interactions .

Table 2: Halogen-Substituted Compounds and Inhibitory Activity ()

| Compound | Core Structure | Substituent | IC50 (μM) | Source |

|---|---|---|---|---|

| N-(4-fluorophenyl)maleimide | Maleimide | 4-Fluorophenyl | 5.18 | |

| N-(4-iodophenyl)maleimide | Maleimide | 4-Iodophenyl | 4.34 |

Key Observations :

- Halogen Effects : The size and electronegativity of halogens (F, Cl, Br, I) on phenyl rings show minimal impact on inhibitory potency in maleimide derivatives, suggesting electronic effects dominate over steric factors in these systems .

Molecular Planarity and Steric Effects

- Nonplanar Geometries: The 4-fluorophenyl group induces nonplanar conformations in porphyrins () due to steric repulsion with the macrocycle.

Biological Activity

2-Amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Research indicates that this compound exhibits several mechanisms of action:

- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cell lines. For instance, studies have demonstrated its ability to suppress tumor growth in xenograft models, with specific IC50 values indicating its potency against various cancer types.

- Inhibition of Enzymatic Activity : It has been reported that this compound inhibits specific enzymes involved in cancer progression and metastasis, such as histone deacetylases (HDACs) and cyclooxygenases (COX) .

- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial activity, potentially useful in treating infections caused by resistant bacterial strains .

Anticancer Studies

A summary of anticancer activity data for this compound is presented in the following table:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Morais et al. (2023) | MCF-7 (breast cancer) | 25.72 ± 3.95 | Induces apoptosis |

| Elancheran et al. (2023) | PC-3 (prostate cancer) | 12.19 ± 0.25 | Inhibits androgen receptor functions |

| Ribeiro et al. (2023) | U87 (glioblastoma) | 45.2 ± 13.0 | Cytotoxic effects |

Antimicrobial Studies

The antimicrobial efficacy of the compound has been explored with varying results:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 25 µg/mL |

Case Studies

Several case studies provide insights into the practical applications of this compound:

-

Case Study: Tumor Growth Suppression

- In a mouse model, administration of this compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as an effective anticancer agent.

-

Case Study: Resistance Mechanism

- A study highlighted the compound's ability to overcome resistance in bacterial strains by targeting specific pathways involved in biofilm formation, suggesting its dual role as both an anticancer and antimicrobial agent.

Q & A

Q. What are the recommended synthetic pathways for 2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step route involving cyclization of substituted thiophene precursors. Key steps include:

Thiophene ring formation : Use a Gewald reaction with ketones, cyanoacetamide, and sulfur under reflux in DMF or ethanol .

Amide coupling : React the thiophene intermediate with 4-fluoroaniline using carbodiimide coupling agents (e.g., EDCI or DCC) in anhydrous dichloromethane .

Optimization Tips :

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A combination of analytical techniques is critical:

- HPLC : Use a C18 column (acetonitrile/water gradient) to confirm >95% purity.

- Spectroscopy :

- -/-NMR: Verify aromatic substitution patterns (e.g., fluorophenyl protons at δ 7.1–7.3 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm) .

- IR: Confirm NH stretches (~3350 cm) and carbonyl (C=O) at ~1680 cm .

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 353.1 (calculated for CHFNOS) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays .

- Antimicrobial activity : Use microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC calculations .

Advanced Research Questions

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer : Combine molecular docking and QSAR modeling:

- Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., EGFR PDB: 1M17). Focus on hydrogen bonding between the carboxamide group and kinase active sites .

- QSAR : Develop regression models using descriptors like logP, polar surface area, and Hammett constants. Validate with experimental IC data from analogs .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Address discrepancies through:

- Standardized protocols : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) .

- Metabolic stability testing : Use liver microsomes to assess if divergent results stem from compound degradation .

- Orthogonal assays : Confirm kinase inhibition via Western blot (phospho-EGFR levels) alongside enzymatic assays .

Q. How can structural modifications enhance solubility without compromising activity?

- Methodological Answer : Rational design approaches include:

- Polar substituents : Introduce hydroxyl or morpholine groups at the phenyl ring. Monitor logP via HPLC (target <3.0) .

- Prodrug strategies : Synthesize ester derivatives (e.g., acetyl-protected carboxamide) and evaluate hydrolysis rates in PBS buffer .

- Co-crystallization : Study crystal packing (PXRD) to identify hydration-susceptible regions .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show no effect?

- Methodological Answer : Investigate potential confounders:

- Cell line variability : Test across multiple lineages (e.g., compare HeLa vs. primary fibroblasts) .

- Compound aggregation : Perform dynamic light scattering (DLS) to detect particulate formation at >10 μM .

- Off-target effects : Use RNA-seq to identify differentially expressed genes post-treatment .

Experimental Design Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.